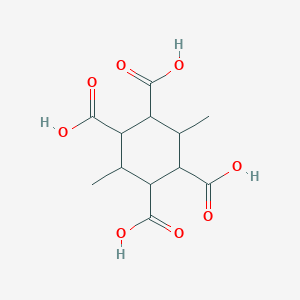
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid is an organic compound with the molecular formula C12H16O8. It is characterized by a cyclohexane ring substituted with four carboxylic acid groups and two methyl groups at the 3 and 6 positions.
Vorbereitungsmethoden
The synthesis of 3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . Industrial production methods may vary, but they generally involve similar oxidation processes under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like nitrogen oxides and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.
Wirkmechanismus
The mechanism of action of 3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid can be compared with other cyclohexane derivatives such as:
Cyclohexane-1,2,4,5-tetracarboxylic acid: Lacks the methyl groups at the 3 and 6 positions, resulting in different chemical properties and reactivity.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid: Contains additional oxo groups, leading to distinct electronic and structural characteristics.
The presence of methyl groups in this compound imparts unique steric and electronic effects, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
650622-15-4 |
|---|---|
Molekularformel |
C12H16O8 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
3,6-dimethylcyclohexane-1,2,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C12H16O8/c1-3-5(9(13)14)7(11(17)18)4(2)8(12(19)20)6(3)10(15)16/h3-8H,1-2H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI-Schlüssel |
KCJZRMCALPKDJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(C1C(=O)O)C(=O)O)C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


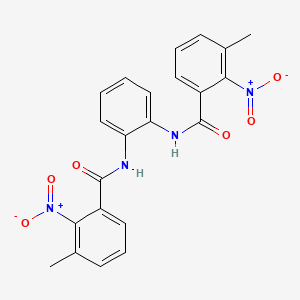
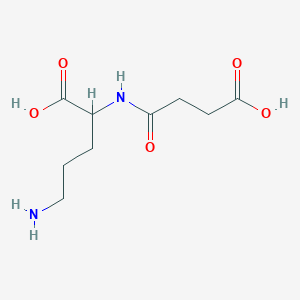
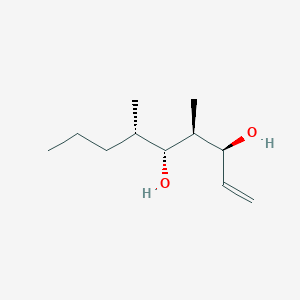
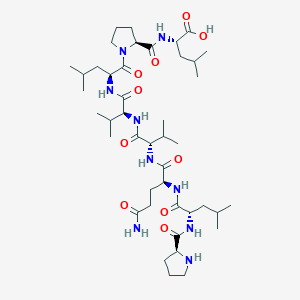


![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)
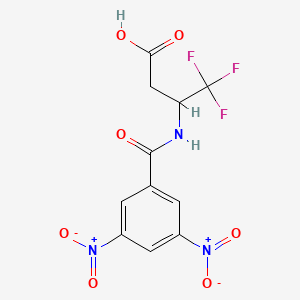
![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)
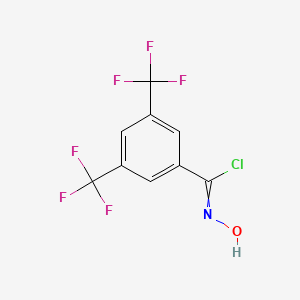
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)

![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
